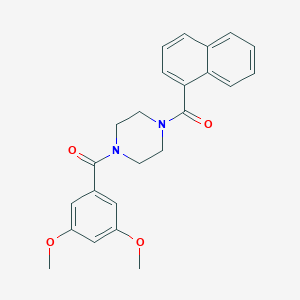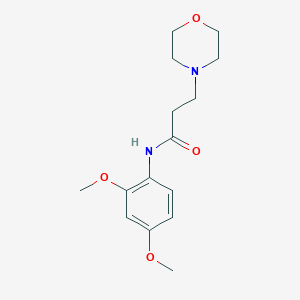![molecular formula C20H30N2O2 B249048 3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249048.png)
3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of drugs known as GABA aminotransferase inhibitors, which work by increasing the levels of gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability and is involved in many physiological processes, including sleep, anxiety, and muscle relaxation.
Mecanismo De Acción
3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether increases the levels of GABA in the brain, which in turn leads to increased inhibition of neuronal activity. This can have a calming effect on the brain and may help to reduce anxiety and other symptoms associated with addiction.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether are still being studied, but it is known to have an impact on GABA levels in the brain. It is also thought to affect other neurotransmitters, including dopamine and glutamate, which are involved in addiction and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether in lab experiments is its specificity for GABA aminotransferase. This means that researchers can target this enzyme specifically without affecting other enzymes or neurotransmitters. However, 3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether can be difficult to synthesize and is relatively expensive, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether. Some of the most promising areas include:
- Further studies on its efficacy in treating addiction, particularly for cocaine and methamphetamine addiction
- Investigating its potential as a treatment for other neurological disorders, including epilepsy and anxiety disorders
- Developing new and more efficient synthesis methods to make 3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether more widely available for research purposes
- Studying its long-term effects on the brain and potential side effects
- Investigating its potential for use in combination with other drugs to enhance its therapeutic effects.
Conclusion:
3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether is a promising compound that has the potential to be used in the treatment of addiction and other neurological disorders. Its specific targeting of GABA aminotransferase makes it a valuable tool for researchers studying the role of GABA in the brain. Further research is needed to fully understand its potential applications and to develop more efficient synthesis methods.
Métodos De Síntesis
3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether can be synthesized using a multi-step process that involves the reaction of several different starting materials. One of the key steps in the synthesis is the formation of the piperazine ring, which is achieved through the reaction of 1,4-dibromobutane with piperazine. The resulting intermediate is then coupled with the appropriate aryl halide to form the final product.
Aplicaciones Científicas De Investigación
3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether has been the subject of extensive research due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of addiction, particularly for cocaine and methamphetamine addiction. Studies have shown that 3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether can reduce drug-seeking behavior in animal models of addiction, and clinical trials are currently underway to test its efficacy in humans.
Propiedades
Nombre del producto |
3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether |
|---|---|
Fórmula molecular |
C20H30N2O2 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
3-cyclopentyl-1-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C20H30N2O2/c1-24-19-8-4-7-18(15-19)16-21-11-13-22(14-12-21)20(23)10-9-17-5-2-3-6-17/h4,7-8,15,17H,2-3,5-6,9-14,16H2,1H3 |
Clave InChI |
UMRGNVACNVYKDK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)CCC3CCCC3 |
SMILES canónico |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)CCC3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[4-(4-Fluoro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B248979.png)
![[4-(Biphenyl-4-carbonyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248980.png)

![Biphenyl-4-yl{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B248984.png)
![Biphenyl-4-yl{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B248985.png)

![N-(3-chlorophenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide](/img/structure/B248988.png)

